

A Comprehensive Technical Guide to Gefitinib Impurity 5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Gefitinib Impurity 5**, a critical process-related impurity in the manufacturing of the anti-cancer drug Gefitinib. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and the relevant biological context of its parent compound, Gefitinib.

Core Data Presentation

Gefitinib Impurity 5, officially designated as Gefitinib Impurity A in the European Pharmacopoeia (EP) and Gefitinib Related Compound A in the United States Pharmacopeia (USP), is a key substance for quality control in the production of Gefitinib.[1][2] Its consistent monitoring is crucial for ensuring the safety and efficacy of the final drug product.



Identifier	Value	Reference
Chemical Name	7-Methoxy-6-[3-(4- morpholinyl)propoxy]quinazolin -4(3H)-one	[2]
Synonyms	Gefitinib EP Impurity A, Gefitinib USP Related Compound A	[1][2]
CAS Number	199327-61-2	[1]
Molecular Formula	C16H21N3O4	[1][2]
Molecular Weight	319.36 g/mol	[1][2]

Experimental Protocols

The accurate quantification of **Gefitinib Impurity 5** is paramount. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is detailed below, based on established analytical procedures for Gefitinib and its related substances.[3][4][5]

Objective: To separate and quantify **Gefitinib Impurity 5** in a bulk sample of Gefitinib.

- 1. Materials and Reagents:
- Gefitinib reference standard
- Gefitinib Impurity 5 reference standard
- Ammonium acetate (analytical grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Orthophosphoric acid (for pH adjustment)
- 2. Chromatographic Conditions:

Foundational & Exploratory





- Column: Inertsil ODS-3V (250 mm x 4.6 mm i.d.; 5 μm particle size)[3][4][5]
- Mobile Phase: A mixture of 130 mM ammonium acetate buffer (pH adjusted to 5.0 with orthophosphoric acid) and acetonitrile in a 63:37 (v/v) ratio.[3][4]

• Flow Rate: 1.0 mL/min

Column Temperature: 30°C

• Detector: Photodiode Array (PDA) detector set at a wavelength of 248 nm.[6]

Injection Volume: 10 μL[6]

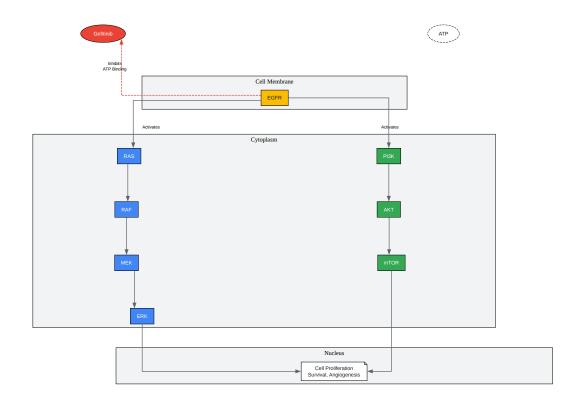
- 3. Preparation of Solutions:
- Buffer Preparation: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 130 mM solution. Adjust the pH to 5.0 using orthophosphoric acid.
- Standard Stock Solution: Accurately weigh and dissolve the Gefitinib and Gefitinib Impurity
 5 reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1000 µg/mL).
- Spiked Sample Solution: Prepare a solution of the Gefitinib bulk drug in the mobile phase (e.g., 2000 μg/mL).[4] Spike this solution with a known concentration of the Gefitinib Impurity 5 standard solution to a level relevant for impurity profiling (e.g., 0.15% w/w).[7]
- 4. Method Validation Parameters (as per ICH guidelines):
- Specificity: Demonstrated by the separation of the impurity peak from the main Gefitinib peak and any other process-related impurities. Forced degradation studies can further confirm peak purity.[4]
- Linearity: Assessed by analyzing a series of dilutions of the impurity standard over a concentration range (e.g., 0.1 to 2.0 μg/mL).[5]
- Accuracy: Determined by the recovery of a known amount of the impurity spiked into the bulk drug sample at different concentration levels.[5]



- Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or with different equipment).[3]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]

Mandatory Visualizations

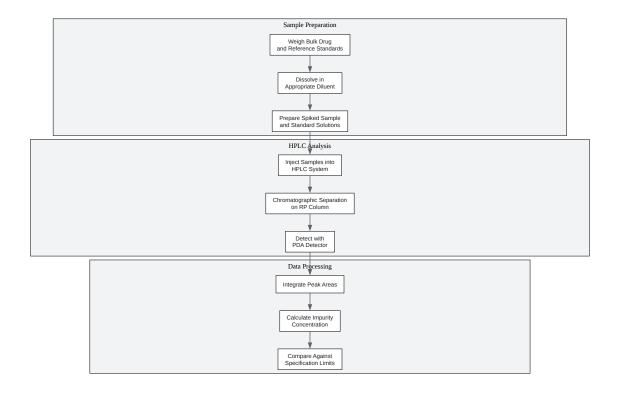
The following diagrams illustrate the biological context of Gefitinib's mechanism of action and a typical analytical workflow for impurity determination.



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Caption: Gefitinib inhibits the EGFR signaling pathway.



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Caption: Workflow for pharmaceutical impurity analysis.

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